molecular formula C12H10N4 B116160 7-Benzyl-7h-purine CAS No. 18346-06-0

7-Benzyl-7h-purine

Cat. No.: B116160
CAS No.: 18346-06-0
M. Wt: 210.23 g/mol
InChI Key: KKUVNLTZHSEFQY-UHFFFAOYSA-N
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Description

7-Benzyl-7H-purine (C₁₂H₁₀N₄) is a purine derivative substituted at the N-7 position with a benzyl group. It is synthesized via cyclization of imidazole precursors, achieving a yield of 66% . For example, this compound 1-oxide (11b), an oxidized derivative, exhibits a high melting point of 223–224°C (sublimation) . The benzyl group enhances lipophilicity and steric bulk, influencing solubility and reactivity compared to smaller alkyl-substituted purines.

Properties

CAS No.

18346-06-0

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

7-benzylpurine

InChI

InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-12-11(16)6-13-8-14-12/h1-6,8-9H,7H2

InChI Key

KKUVNLTZHSEFQY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=NC=NC=C32

Other CAS No.

18346-06-0

Origin of Product

United States

Comparison with Similar Compounds

Substitution at the N-7 Position

Key Compounds :

  • 7-Methyl-7H-purine (6a) : Yield 60%, m.p. 176–178°C .
  • 7-Ethyl-6-[(phenylmethyl)thio]-7H-purine : CAS 21186-49-2, molecular formula C₁₄H₁₄N₄S .
  • 7-Benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione : Molecular weight 270.29 g/mol, purity ≥95% .

Analysis :

  • Yield and Stability : The 66% yield of 7-Benzyl-7H-purine is comparable to 7-methyl derivatives (60%) but higher than bulkier analogs like 7-benzyl-2-butyl-7H-purine (31%) . Lower yields in bulkier derivatives suggest steric hindrance during synthesis.
  • Physical Properties : The benzyl group increases molecular weight and lowers solubility in polar solvents compared to methyl or ethyl substituents. For instance, 7-methyl-7H-purine has a sharp melting point (176–178°C), while benzyl derivatives often require chromatographic purification due to oily or semi-crystalline states .

Substituents at Other Positions

Key Compounds :

  • 2,7-Dimethyl-7H-purine (6c) : Yield 49%, m.p. 85°C .
  • 7-Benzyl-2-methyl-7H-purine (6d) : Yield 20%, m.p. 146–149°C .
  • 7-Benzyl-2,6-dichloro-7H-purine : Spectral data (IR: 3130, 2475 cm⁻¹) .

Analysis :

  • Positional Effects : Substitution at C-2 (e.g., methyl or chloro groups) reduces yields (e.g., 20% for 6d vs. 66% for 6b) due to increased steric and electronic complexity .
  • Electronic Effects : Chloro substituents (e.g., 7-Benzyl-2,6-dichloro) introduce electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution compared to electron-donating methyl groups .

Functional Group Variations

Key Compounds :

  • 6-(Benzylsulfanyl)-7-ethyl-7H-purine : CAS 21186-49-2, molecular formula C₁₄H₁₄N₄S .
  • 8-[Benzyl(2-hydroxyethyl)amino]-3-methyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Complex structure with multiple functional groups .
  • 7-Benzyl-8-(isopentylthio)-3-methylpurine-2,6-dione : Predicted collision cross-section data for structural analysis .

Analysis :

  • Spectroscopic Characterization : Derivatives like 7-Benzyl-2,6-dichloro-7H-purine are characterized by distinct IR peaks (e.g., 3130 cm⁻¹ for C–H stretching), aiding structural confirmation .

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